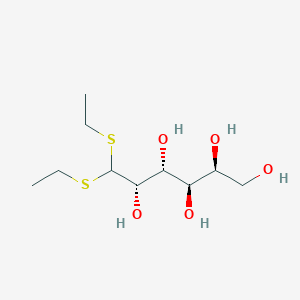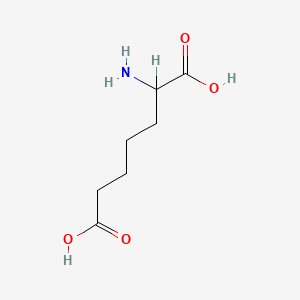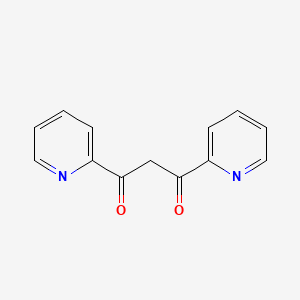
1,3-Di(2-pyridyl)-1,3-propanedione
Übersicht
Beschreibung
1,3-Di(2-pyridyl)benzene is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C13H14N2 . The compound is used in the creation of various metal complexes, particularly those involving platinum (II), which have practical applications in areas such as organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 1,3-Di(2-pyridyl)benzene involves starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . Other methods include cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride .Molecular Structure Analysis
The molecular structure of 1,3-Di(2-pyridyl)benzene has been determined by X-ray diffraction studies on a single crystal . The compound exhibits a NCN-cyclometalating ligand structure .Chemical Reactions Analysis
1,3-Di(2-pyridyl)benzene can form complexes with various metal cations such as Pd (II), Pt (II), Fe (II), Ir (III), Ru (III) based on its ligand structure . The compound can also undergo ligand-centred reduction .Physical And Chemical Properties Analysis
1,3-Di(2-pyridyl)benzene has a molecular weight of 198.269 g/mol . It has a boiling point of 117°C . The compound exhibits green and red phosphorescence in dichloromethane solution and in the solid state, respectively .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs)
Complexes of various metal cations (Pd(II), Pt(II), Fe(II), Ir(III), Ru(III)) based on 1,3-di(2-pyridyl)benzene ligands are most commonly used as monochromatic OLEDs .
White Light Diodes (OWLED)
The same complexes are also used in OWLED .
Light-Emitting Electrochemical Cells (LEEC)
The combination of photoluminescent and semiconducting properties of Pt(II), Ru(III), and Fe(II) complexes based on functionalized 1,3-di(2-pyridyl)benzenes allows their use in LEEC .
High Performance Polymer Solar Cells (PSC)
These complexes can also be used as cathode layers for high performance PSC .
Redox Molecular Wires
Functionalized 1,3-di(2-pyridyl)benzenes can be used as redox molecular wires .
Supramolecular Nanowires
They can also be used to create supramolecular nanowires for various products of micro- and nanoelectronics .
Cytotoxic Properties Against Cancer Cells
The Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
DNA Intercalation
Azide-substituted analogue of the Pt(II) complex of 1,3-di(2-pyridyl)benzene has an intercalating effect for DNA molecules .
Wirkmechanismus
Target of Action
1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a compound that has been found to interact with various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of the compound. The compound acts as a ligand, binding to these metal cations and forming complexes .
Mode of Action
The compound interacts with its targets through a process known as cyclometallation . In this process, the compound forms a cyclic bond with the metal cation, resulting in a complex. Metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2, while the ions iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
Biochemical Pathways
The biochemical pathways affected by 1,3-Di(2-pyridyl)-1,3-propanedione are primarily related to its photophysical properties . The compound’s interaction with metal cations results in complexes that exhibit photoluminescent and semiconducting properties . These properties allow the complexes to be used in various applications, including light-emitting electrochemical cells (LEEC), high-performance polymer solar cells (PSC), redox molecular wires, and supramolecular nanowires .
Result of Action
The result of the compound’s action is the formation of complexes with various metal cations . These complexes have unique photophysical properties, making them useful in a variety of applications . For example, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Action Environment
The action of 1,3-Di(2-pyridyl)-1,3-propanedione can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal cations can be affected by the presence of other ligands or competing metal ions. Additionally, the photophysical properties of the resulting complexes can be influenced by factors such as temperature, pH, and the presence of other molecules .
Zukünftige Richtungen
The future directions for 1,3-Di(2-pyridyl)benzene largely involve its application in the creation of metal complexes for use in OLEDs and other electronic devices . Its potential as a cell imaging agent amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .
Eigenschaften
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(2-pyridyl)-1,3-propanedione | |
CAS RN |
4773-20-0, 10198-89-7 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of o-bppdH?
A: 1,3-Di(pyridin-2-yl)propane-1,3-dione has the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol []. Its structure features two pyridine rings linked by a propane-1,3-dione bridge, making it a suitable ligand for forming metal complexes.
Q2: How does o-bppdH interact with metal ions?
A: The o-bppdH molecule acts as a bidentate ligand, typically coordinating to metal ions through its two oxygen atoms from the diketone moiety [, , ]. The nitrogen atoms on the pyridine rings can also participate in coordination, depending on the metal ion and reaction conditions.
Q3: What types of metal complexes can be formed with o-bppdH?
A: o-bppdH readily forms complexes with various metal ions, including cadmium [], copper [], iron [], and manganese []. The resulting complexes exhibit diverse structures, ranging from polynuclear chains [] and tetranuclear oligomers [] to dodecanuclear iron(III) complexes with a Fe4(OH)4 cubane core [].
Q4: What are the potential applications of o-bppdH-based metal complexes?
A: The unique properties of o-bppdH complexes make them attractive for various applications. For example, some complexes exhibit luminescence, making them potentially useful in materials science for light-emitting devices []. Additionally, [Mn3O(O2CMe)3(dpd)3/2)]2(I3)2, a manganese complex featuring o-bppdH, exhibits single-molecule magnet (SMM) behavior, opening avenues for applications in high-density information storage and quantum computing [].
Q5: Can o-bppdH be utilized in organic synthesis?
A: Yes, o-bppdH serves as a valuable building block in organic synthesis. For instance, it can be employed in multicomponent reactions to synthesize polysubstituted furans, which are important heterocyclic compounds with diverse biological activities [].
Q6: How does the structure of o-bppdH influence its halogen bonding ability?
A: Studies have shown that o-bppdH, along with its isomers m-bppdH and p-bppdH, can form halogen-bonded assemblies with 1,4-diiodotetrafluorobenzene (1,4-DITFB) []. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) significantly influences the resulting supramolecular architectures, highlighting the importance of structural variations in crystal engineering and materials design [].
Q7: Are there any reported analytical applications of o-bppdH?
A: Research indicates that o-bppdH can be utilized as a fluorogenic labeling reagent for carbohydrates []. This method enables sensitive HPLC-based detection of monosaccharides in complex biological matrices like blood and milk, demonstrating its potential in analytical chemistry and biochemistry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



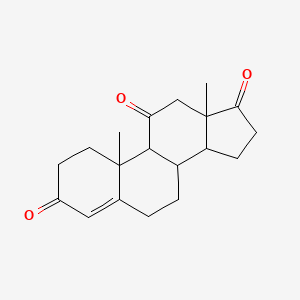
![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
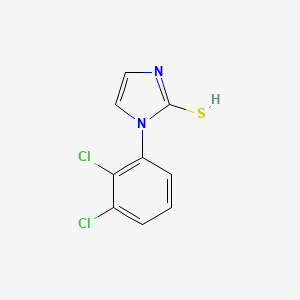


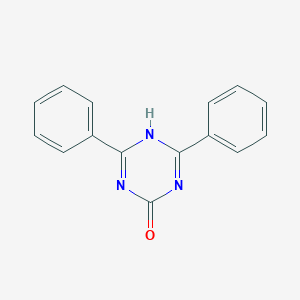

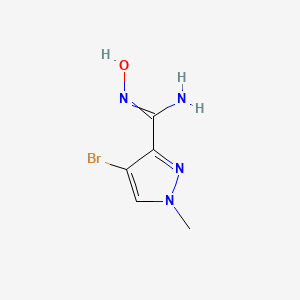
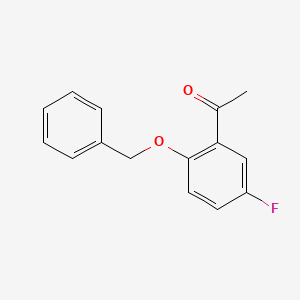
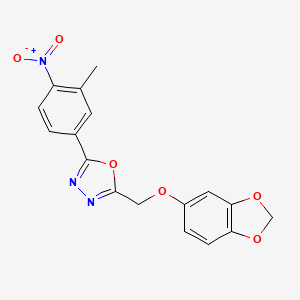

![2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7788635.png)
